molecular formula CH4F2O6P2 B024119 Difluoromethylene diphosphonate CAS No. 10596-32-4

Difluoromethylene diphosphonate

Cat. No. B024119
CAS RN: 10596-32-4
M. Wt: 211.98 g/mol
InChI Key: HSRBLOWVRMGXEC-UHFFFAOYSA-N
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Description

Difluoromethylene diphosphonate is a chemical compound recognized for its role in the synthesis and transformation of organic compounds, specifically those containing the difluoromethylenephosphonate group. Its significance lies in the introduction of this group into various organic molecules and the subsequent transformations these compounds undergo. The synthesis of heterocyclic compounds and analogues of natural substances containing difluoromethylenephosphonate groups underscores its versatility and importance in chemical research (Chunikhin, Kadyrov, Pasternak, & Chkanikov, 2010).

Synthesis Analysis

The synthesis of difluoromethylene diphosphonate involves nuanced chemical processes that enable the incorporation of the difluoromethylenephosphonate group into organic molecules. This synthesis process is crucial for generating compounds with potential applications in various fields, including materials science and bioorganic chemistry. Novel methods for the synthesis of perfluorovinyloxy-substituted perfluoroalkylphosphonic acid derivatives have been developed, demonstrating the capability of forming CF–P bonds through the reaction of perfluoroalkyl iodides with tetraethyl diphosphite, showcasing innovative approaches to compound development (Yamabe, Akiyama, Akatsuka, & Kato, 2000).

Molecular Structure Analysis

The molecular structure of difluoromethylene diphosphonate and its derivatives has been elucidated through various analytical techniques, including X-ray crystallography. These studies allow for an isosteric comparison between the phosphate C–O–P bond angle and the phosphonate C–CF2–P and C–CH2–P bond angles, highlighting the role of phosphonates as phosphate mimics in biological systems (Chambers, O'Hagan, Lamont, & Jaina, 1990).

Chemical Reactions and Properties

Difluoromethylene diphosphonate participates in a variety of chemical reactions, demonstrating a broad spectrum of chemical properties. These reactions include the activation of H2 and C-H bonds, showcasing its reactivity and potential as a catalyst in synthetic chemistry. The ability to act as a purely phosphorus-based frustrated Lewis pair (FLP) in the abstraction of hydride and the activation of various bonds underscores its chemical versatility (Holthausen, Bayne, Mallov, Dobrovetsky, & Stephan, 2015).

Physical Properties Analysis

The physical properties of difluoromethylene diphosphonate and its related compounds are significant for their applications in materials science and engineering. For example, the solubility and emissive properties of phosphonate-functionalized polymers in water highlight their potential use in sensor technologies and optoelectronic devices (Qin, Cheng, Wang, Jing, & Wang, 2008).

Chemical Properties Analysis

The chemical properties of difluoromethylene diphosphonate, particularly its role as a non-hydrolyzable bioisostere of phosphates, demonstrate its broad spectrum of biological activity. Its efficiency as an enzyme inhibitor and its utility as a molecular tool for studying enzyme and enzyme-substrate interactions underscore its importance in bioorganic chemistry and pharmaceutical research (Shevchuk & Röschenthaler, 2022).

Scientific Research Applications

“Difluoromethylene diphosphonate” is a synthetic organophosphate compound that finds extensive utility in scientific research . Its applications in scientific research encompass diverse areas, including biochemical and physiological investigations, as well as compound synthesis .

One of the key applications of “Difluoromethylene diphosphonate” is in the field of bioorganic and medicinal chemistry . Here are some details:

  • Specific Scientific Field : Bioorganic and Medicinal Chemistry .
  • Summary of the Application : Difluoromethylene phosphonates are non-hydrolyzable bioisosteres of phosphates. They have proven their efficiency as inhibitors of the enzymes that specialize in utilizing these essential biogenic molecules .
  • Results or Outcomes : Difluoromethylene phosphonates show a broad spectrum of biological activity and are used as molecular tools to study enzymes and enzyme-substrate interactions .
  • Biochemical Studies

    • Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .
    • Methods of Application or Experimental Procedures : These compounds are used to target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .
    • Results or Outcomes : The use of difluoromethylene phosphonates in biochemical studies has led to a better understanding of cellular machinery and biological processes .
  • Biological Applications

    • Summary of the Application : Difluoromethylene phosphonates have proven to be versatile molecular tools in biochemical studies owing to their close resemblance to naturally occurring phosphates and phosphonates .
    • Methods of Application or Experimental Procedures : These compounds can target the critical parts of the cellular machinery and therefore exhibit a diverse spectrum of biological activity .
    • Results or Outcomes : In the past ten years, there have appeared many new methods for the synthesis of difluoromethylene phosphonates .

Future Directions

The recent advances made in difluoromethylation processes based on X–CF2H bond formation, where X is C (sp), C (sp2), C (sp3), O, N, or S, have streamlined access to molecules of pharmaceutical relevance, and generated interest for process chemistry . This field of research has benefited from the invention of multiple difluoromethylation reagents .

properties

IUPAC Name

[difluoro(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH4F2O6P2/c2-1(3,10(4,5)6)11(7,8)9/h(H2,4,5,6)(H2,7,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSRBLOWVRMGXEC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(F)(F)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH4F2O6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60147445
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

211.98 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Difluoromethylene diphosphonate

CAS RN

10596-32-4
Record name Difluoromethylene diphosphonate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010596324
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Difluoromethylene diphosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60147445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a stirred solution of tetraisopropyl difluoromethylenediphosphonate (2.0 g, 5.26 mmol) in anhydrous acetonitrile (30 mL) was added dropwise trimethylsilyl bromide (4.17 mL, 31.58 mmol). The resulting solution was stirred at 40-42° C. for 24 h, concentrated to dryness, and coevaporated with anhydrous acetonitrile once. The residue was re-dissolved in an acetonitrile/water mixture, and then coevaporated with DMF. The residue was dissolved in a DMF solution of tributylamine (1.93 g, 2.48 mL, 10.43 mmol), transferred into multiple small flasks, concentrated to dryness, and coevaporated with anhydrous DMF three times. The residue was dried in a vacuum oven at 40° C. for 4 h to give a slightly yellow residue (3.35 g).
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
4.17 mL
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
2.48 mL
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
42
Citations
T Fonong - 1983 - search.proquest.com
A synthetically useful procedure was developed for the preparation of monophosphonic acids and the diphosphonic acids H (, 4) F (, 2) MDP and H (, 4) F (, 4) EDP from their alkyl esters…
Number of citations: 0 search.proquest.com
SE Meek, DJ Pietrzyk - Analytical chemistry, 1988 - ACS Publications
Phosphorus oxo acids Including organodlphosphonates are Isolated and separated on a quaternary ammonium anion exchange column (Hamilton PRP-X100). An aluminum-morin …
Number of citations: 50 pubs.acs.org
A Zatorski, P Lipla, N Mollova, KH Schram… - Carbohydrate …, 1993 - Elsevier
… Adenosine 5′-difluoromethylenediphosphonate (8) was prepared from 5′-O-tosyladenosine (6) and tris-tetra-n-butylammonium)difluoromethylene-diphosphonate (7) by a modified …
Number of citations: 10 www.sciencedirect.com
G Wang, N Boyle, F Chen, V Rajappan… - Journal of medicinal …, 2004 - ACS Publications
In search of active nucleoside 5‘-triphosphate mimics, we have synthesized a series of AZT triphosphate mimics (AZT P3Ms) and evaluated their inhibitory effects on HIV-1 reverse …
Number of citations: 81 pubs.acs.org
J Singh, A Ripp, TM Haas, D Qiu, M Keller… - Journal of the …, 2019 - ACS Publications
… of pyrophosphate and its nonhydrolyzable analogues, ie, imidodiphosphate, (19) methylene diphosphonate, dichloromethylene diphosphonate, and difluoromethylene diphosphonate …
Number of citations: 34 pubs.acs.org
DJ Rowe - Bone, 1985 - Elsevier
A new fluorinated bisphosphonate, difluoromethylene bisphosphonate (F 2 MBP), was studied for its effects on physiologic bone remodeling in the actively growing rat tibia. Young male …
Number of citations: 6 www.sciencedirect.com
AV Shipitsin, LS Victorova, EA Shirokova… - Journal of the …, 1999 - pubs.rsc.org
… In the case of TDT the replacement of the pyrophosphate unit by either a dibromo- or difluoromethylenediphosphonate unit decreases the terminating substrate properties of the …
Number of citations: 40 pubs.rsc.org
M Walsh, F Walsh, DN Crouse, RS Morris… - … Technical Report ECO, 1980 - apps.dtic.mil
This research was oriented towards finding an electrolyte with sufficient electrochemical activity and stability to replace phosphoric acid in direct oxidation fuel cells. Commercially …
Number of citations: 4 apps.dtic.mil
KM Erixon, CL Dabalos, FJ Leeper - Organic & Biomolecular …, 2008 - pubs.rsc.org
… Difluoromethylene-diphosphonate esters such as 10, however, have a similar pK a to pyrophosphates. Presumably the greater size of the CF 2 group compared to O reduces the …
Number of citations: 52 pubs.rsc.org
H Ko, RL Carter, L Cosyn, R Petrelli, S de Castro… - Bioorganic & medicinal …, 2008 - Elsevier
… of 2-thio-uridine 5′-monophosphate morpholidate 4-morpholine-N,N dicyclohexylcarboxamidine salt, 45 33 (10 mg, 0.014 mmol) in DMF (2 mL), difluoromethylene diphosphonate …
Number of citations: 95 www.sciencedirect.com

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